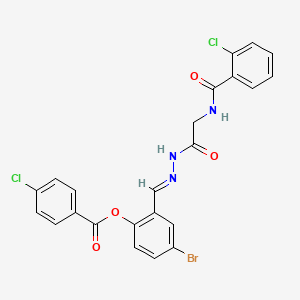
Cerium(IV) ammonium sulfate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium cerium(IV) sulfate dihydrate is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid and a strong oxidizing agent with a reduction potential of about +1.44V . This compound is widely used in analytical chemistry and organic synthesis due to its powerful oxidizing properties.
Preparation Methods
Ammonium cerium(IV) sulfate dihydrate can be synthesized through the reaction of cerium(IV) sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving cerium(IV) sulfate in water, followed by the addition of ammonium sulfate. The solution is then allowed to crystallize, forming the dihydrate . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Ammonium cerium(IV) sulfate dihydrate undergoes various types of chemical reactions, primarily oxidation reactions. It is commonly used as an oxidizing agent in organic synthesis. For example, it can oxidize alcohols to aldehydes or ketones. The typical reagents and conditions for these reactions include the use of ammonium cerium(IV) sulfate dihydrate in an acidic medium, often with sulfuric acid . The major products formed from these reactions depend on the specific substrates used but generally include oxidized organic compounds.
Scientific Research Applications
Ammonium cerium(IV) sulfate dihydrate has numerous applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Medicine: It is used in the preparation of cerium(IV) oxidimetric solutions, which are utilized in various analytical procedures.
Industry: It is used to wet etch cobalt catalysts and in the synthesis of carbon nanotubes.
Mechanism of Action
The mechanism of action of ammonium cerium(IV) sulfate dihydrate involves its strong oxidizing properties. It acts by accepting electrons from other substances, thereby oxidizing them. The cerium(IV) ion (Ce⁴⁺) is reduced to cerium(III) ion (Ce³⁺) during this process. This redox reaction is the basis for its use in various chemical and analytical applications .
Comparison with Similar Compounds
Ammonium cerium(IV) sulfate dihydrate is often compared with other cerium compounds, such as cerium(IV) sulfate and ceric ammonium nitrate. While all these compounds are strong oxidizing agents, ammonium cerium(IV) sulfate dihydrate is unique due to its specific crystalline structure and hydration state, which can influence its reactivity and solubility . Similar compounds include:
- Cerium(IV) sulfate
- Ceric ammonium nitrate
Properties
Molecular Formula |
CeH20N4O18S4 |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
azane;cerium(4+);hydrogen sulfate;dihydrate |
InChI |
InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 |
InChI Key |
VCNAMBGKEDPVGQ-UHFFFAOYSA-J |
Canonical SMILES |
N.N.N.N.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12040310.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12040315.png)
![3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12040325.png)
![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12040336.png)

![(4Z)-4-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12040355.png)
![N-(3-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040368.png)

![[3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-yl](3-bromophenyl)methanone](/img/structure/B12040388.png)
![N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040392.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040396.png)
